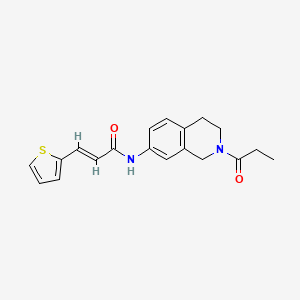

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a tetrahydroisoquinoline (THIQ) core substituted with a propionyl group at the 2-position and a thiophene ring conjugated via an acrylamide linkage. The (E)-configuration of the acrylamide moiety ensures planar rigidity, which may enhance binding affinity to biological targets. The THIQ scaffold is known for its pharmacological versatility, and the thiophene substituent may confer unique electronic and steric properties compared to phenyl or pyridyl analogs .

Properties

IUPAC Name |

(E)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-2-19(23)21-10-9-14-5-6-16(12-15(14)13-21)20-18(22)8-7-17-4-3-11-24-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,20,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGDGRZAVMXXBU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the class of acrylamide derivatives. Its unique structure, which includes a tetrahydroisoquinoline moiety and a thiophene ring, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is with a molecular weight of 340.4 g/mol. The compound features an acrylamide group that is known for its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1331451-52-5 |

The biological activity of (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide likely involves interactions with various biological targets. The presence of the tetrahydroisoquinoline structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Antimicrobial Activity

Research indicates that compounds related to tetrahydroisoquinoline structures exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi. The specific antimicrobial activity of (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide remains to be fully elucidated but is hypothesized based on structural analogs.

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. For example:

- Anxiolytic Activity : Studies on related furan-based acrylamides have demonstrated anxiolytic-like effects in animal models through modulation of nicotinic acetylcholine receptors . This suggests potential for the target compound in treating anxiety disorders.

Cytotoxicity and Antitumor Activity

The tetrahydroisoquinoline derivatives have been evaluated for cytotoxic effects against various cancer cell lines. While specific data on (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is limited, structural analogs have shown promising results in inhibiting tumor growth.

Case Studies

- Study on Related Compounds : A study evaluated the antitumor effects of tetrahydroisoquinoline derivatives against human tumor cells. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines .

- Neuropharmacological Research : Another investigation focused on similar compounds’ ability to modulate neurotransmitter systems involved in anxiety and depression, indicating potential therapeutic applications for mental health disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116) cells .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Studies on related acrylamide derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

The presence of both the thiophene and tetrahydroisoquinoline moieties may contribute to antimicrobial properties. Research has shown that similar compounds can exhibit antibacterial and antifungal activities against various pathogens .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Observations :

- THIQ vs.

- Thiophene vs. Phenyl/Pyridyl : Thiophene’s electron-rich aromatic system may improve binding to receptors with π-rich pockets compared to methoxy- or pyridyl-substituted analogs .

- Propionyl Substituent : The 2-propionyl group on THIQ could modulate solubility and metabolic stability, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide, and how can purity be maximized?

- Methodology :

- Stepwise synthesis : Begin with the preparation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization, followed by propionylation at the 2-position. The acrylamide moiety can be introduced via a coupling reaction between 3-(thiophen-2-yl)acryloyl chloride and the amine group of the tetrahydroisoquinoline derivative .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or dichloromethane) for coupling reactions to enhance reactivity. Ethanol or ethyl acetate is recommended for recrystallization to improve purity .

- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation, with reaction temperatures maintained at 0–5°C to minimize side reactions .

- Purity assessment : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm final purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include δ 6.8–7.5 ppm (thiophene and aromatic protons), δ 4.2–4.5 ppm (tetrahydroisoquinoline CH₂N), and δ 2.3–2.6 ppm (propionyl CH₃) .

- ¹³C NMR : Confirm acrylamide carbonyl (δ ~165 ppm) and tetrahydroisoquinoline carbons (δ ~25–60 ppm) .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Test DMSO (primary solvent) at concentrations ≤10 mM. For aqueous buffers (e.g., PBS), use co-solvents like cyclodextrins (5% w/v) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent acrylamide isomerization .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Target identification : Perform molecular docking (AutoDock Vina) against proteins with conserved acrylamide-binding pockets (e.g., kinases, GPCRs). Validate via SPR (KD < 1 µM) or cellular thermal shift assays (CETSA) .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) in treated cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Substituent variation :

- Modify the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) to assess electronic effects on bioactivity .

- Replace propionyl with acetyl or benzoyl groups to probe steric tolerance .

- Biological testing : Screen derivatives in dose-response assays (IC₅₀ values) against relevant disease models (e.g., cancer cell lines) .

Q. What computational tools are recommended for modeling intermolecular interactions?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 09) to predict reactive sites (e.g., acrylamide α,β-unsaturated carbonyl) .

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers (GROMACS) to evaluate membrane permeability .

Q. How should researchers address discrepancies in biological activity data across studies?

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized assay protocols (e.g., MTT vs. CellTiter-Glo) .

- Meta-analysis : Apply statistical tools (Prism 9) to aggregate data from multiple labs, accounting for variables like cell passage number or serum batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.